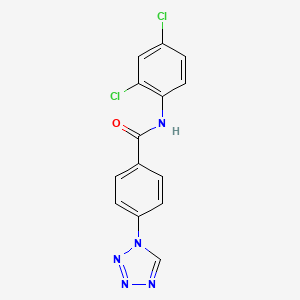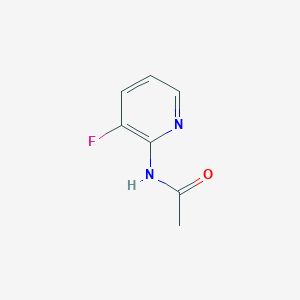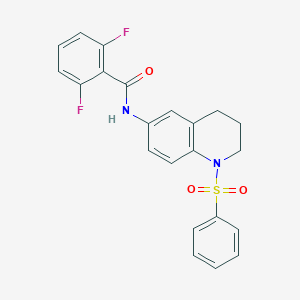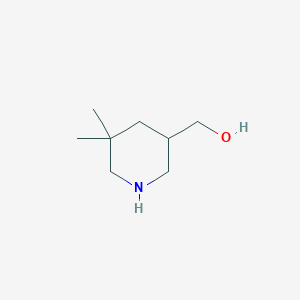
1-Bromo-4-((4-fluorophenyl)sulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-((4-fluorophenyl)sulfonyl)benzene is a chemical compound with the molecular formula C12H8BrFO2S . It is a derivative of benzene, with a bromine atom bonded para to a fluorine atom . It has uses as a precursor to some pharmaceuticals, as an agrochemical intermediate, and in organic synthesis .
Molecular Structure Analysis
The this compound molecule contains a total of 26 bond(s). There are 18 non-H bond(s), 14 multiple bond(s), 2 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), and 1 sulfone(s) .Applications De Recherche Scientifique
Molecular Electronics Building Blocks :
- Aryl bromides, including 1-Bromo-4-((4-fluorophenyl)sulfonyl)benzene, are utilized as building blocks for thiol end-capped molecular wires. These compounds are essential in the synthesis of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires for molecular electronics applications (Stuhr-Hansen et al., 2005).
Crystal Structure Analysis :
- Studies on similar compounds, such as 5-Bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-1-benzofuran, have focused on their crystal structures, revealing significant details like aromatic π–π interactions and halogen bonding, which are critical in understanding the molecular geometry and properties of these substances (Choi et al., 2010).
Chemical Synthesis and Reactions :
- Bromomethyl ß-styryl and ß-bromostyryl sulfones have been studied in the Michael-induced Ramberg-Bäcklund reaction, highlighting the use of bromo and sulfonyl compounds in complex chemical syntheses (Vasin et al., 2003).
- Research on 1-Bromoethene-1-sulfonyl fluoride (BESF) demonstrates its application as a connective hub in SuFEx click chemistry, a method increasingly significant in pharmaceutical and materials science (Smedley et al., 2018).
Enantiomer Resolution in Drug Development :
- The resolution of enantiomers of compounds containing similar structural elements (like the 4-fluorophenylsulfonyl group) is crucial in drug development, as different enantiomers can have vastly different biological activities (Tucker & Chesterson, 1988).
Catalysis and Organic Synthesis :
- N-bromo sulfonamide reagents have been used as catalysts in organic synthesis, demonstrating the utility of bromo and sulfonyl compounds in facilitating complex chemical reactions (Khazaei et al., 2014).
Electrochemical Synthesis :
- Electrochemical methods have been employed for the regioselective synthesis of derivatives like 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine, showcasing an environmentally friendly and efficient approach to synthesizing bromo and sulfonyl-containing compounds (Sharafi-kolkeshvandi et al., 2016).
Radiolabeling for Imaging Studies :
- Bromo-substituted compounds like 1-Bromo-3,5-bis(trifluoromethyl)benzene have been used as starting materials in the synthesis of radiolabeled compounds for imaging studies (Namolingam et al., 2001).
Synthesis of Highly Functionalized Compounds :
- Research on the synthesis of 4-bromo-1,2-dihydroisoquinolines has revealed the potential of bromo and sulfonyl compounds in the formation of highly functionalized and complex molecules, significant in various chemical and pharmaceutical applications (He et al., 2016).
Propriétés
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrFO2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUPQROIJRHZJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrFO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 4-{[(2Z)-6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2818330.png)


![2-Chloro-N-[[3-(oxolan-3-ylmethoxy)pyridin-4-yl]methyl]propanamide](/img/structure/B2818333.png)
![1-(Azepan-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2818334.png)

![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-ethylbenzene-1-sulfonamide](/img/structure/B2818338.png)
![(5-Fluorobenzo[b]thiophen-2-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2818340.png)
![3-Chloro-2-[3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2818341.png)

![N-(2,3-dimethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2818343.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride](/img/structure/B2818345.png)


